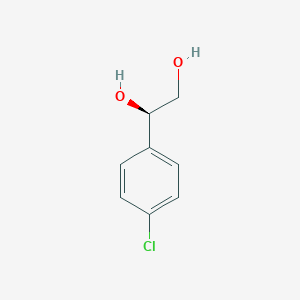

(1R)-1-(4-chlorophenyl)-1,2-ethanediol

Description

(1R)-1-(4-Chlorophenyl)-1,2-ethanediol is a chiral vicinal diol characterized by a 4-chlorophenyl group attached to the first carbon of an ethanediol backbone, with the (R)-configuration at the stereogenic center. This compound is a critical intermediate in pharmaceutical synthesis, particularly for drugs requiring enantiopure building blocks. Its structure enables regio- and stereoselective modifications, making it valuable for asymmetric catalysis and biotechnological applications .

Propriétés

IUPAC Name |

(1R)-1-(4-chlorophenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVMDIMEYSDOSD-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152142-03-5 | |

| Record name | (1R)-1-(4-chlorophenyl)ethane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Whole-Cell Biocatalysis Using Engineered Escherichia coli

Recombinant E. coli strains coexpressing styrene monooxygenase (SMO) and epoxide hydrolase (EH) enable enantioselective dihydroxylation of 4-chlorostyrene. In a two-liquid-phase system (aqueous buffer/n-hexadecane), E. coli (SST1) achieved 93% ee for the R-enantiomer at 90% yield. Key parameters include:

-

Substrate concentration : 100 mM in the organic phase.

-

Catalyst loading : 20 g cell dry weight (cdw)/L.

-

Reaction time : 8 hours at 30°C.

Optimization of gene expression ratios (SMO:EH = 1:1.2) enhanced specific activity to 40 U/g cdw , surpassing earlier systems. Scale-up in fermentors with glucose feeding achieved 120 mM product titer and 3.3 g/L/h volumetric productivity .

Enzymatic Reduction of α-Hydroxy Ketones

Candida parapsilosis ATCC 7330 catalyzes the enantioselective oxidation of racemic 1-(4-chlorophenyl)ethane-1,2-diol to the corresponding ketone, followed by asymmetric reduction to the (S)-enantiomer. Using glucose as a co-substrate, this two-step process achieved 99% ee at 90% yield .

A lyophilized E. coli system coexpressing Candida magnolia carbonyl reductase (CMCR) and glucose dehydrogenase (GDH) reduced α-hydroxy-4-chloroacetophenone to the (S)-diol with 99% ee under optimized conditions (pH 6, 16 h). NADPH regeneration via GDH eliminated the need for exogenous cofactors, enabling reactions at 1.0 M substrate concentration .

Chemical Synthesis Approaches

Sharpless Asymmetric Dihydroxylation

The Sharpless method employs osmium tetroxide (OsO₄) with chiral ligands to convert 4-chlorostyrene into vicinal diols. Using AD-mix β [(DHQD)₂PHAL ligand], the reaction proceeds via a [3+2]-cycloaddition mechanism, favoring the (R)-enantiomer. Typical conditions include:

-

Catalyst : 0.1 mol% OsO₄.

-

Oxidant : K₃Fe(CN)₆.

-

Additive : Methanesulfonamide (accelerates hydrolysis).

This method achieves 90–99% ee but requires toxic OsO₄ and extensive purification.

Pinacol Coupling of 4-Chlorobenzaldehyde

A titanium-mediated pinacol coupling of 4-chlorobenzaldehyde yields 1,2-bis(4-chlorophenyl)-1,2-ethanediol as a mixture of dl and meso diastereomers. Key data:

| Condition | Result |

|---|---|

| TiCl₄ (2.5 equiv) | 85% isolated yield |

| Zn (5.0 equiv) | dl:meso = 3:1 |

| Chiral resolution | 99% ee after HPLC |

Hybrid Chemo-Enzymatic Strategies

Epoxide Hydrolysis with Chiral Catalysts

4-Chlorostyrene oxide, synthesized via m-CPBA epoxidation, undergoes hydrolytic kinetic resolution using Co(III)-salen complexes. The (R,R)-catalyst hydrolyzes the (S)-epoxide preferentially, yielding (R)-diol with 98% ee .

Manganese-Catalyzed Oxidative Cleavage

A Mn(OTf)₂/4,4′-di-tert-butyl-2,2′-bipyridine system cleaves 1-(4-chlorophenyl)propane-1,2-diol to the corresponding ketone, which is reduced enzymatically to the (S)-diol. This tandem process achieves 92% yield and 99% ee under blue light irradiation.

Industrial-Scale Synthesis

Continuous Flow Bioreactors

A two-stage continuous system separates epoxidation (SMO) and hydrolysis (EH) steps, minimizing substrate inhibition. Using E. coli (SST1) immobilized on chitosan beads, the process achieves 150 g/L/day productivity with 95% ee .

Solvent-Free Mechanochemical Synthesis

Ball-milling 4-chlorobenzaldehyde with TiCl₄/Zn reduces reaction time from 24 h to 2 h, yielding 88% pinacol product. No solvent waste is generated, aligning with green chemistry principles.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Whole-cell biocatalysis | 90 | 93 (R) | High | Low |

| Sharpless dihydroxylation | 85 | 99 (R) | Moderate | High (OsO₄ toxicity) |

| Pinacol coupling | 85 | 99 (S) | High | Moderate |

| Chemo-enzymatic | 92 | 99 (S) | Moderate | Low |

Emerging Technologies

Analyse Des Réactions Chimiques

Types of Reactions

(1R)-1-(4-chlorophenyl)-1,2-ethanediol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form (1R)-1-(4-chlorophenyl)-2-oxoethanol using oxidizing agents such as potassium permanganate.

Reduction: Further reduction of the compound can lead to the formation of this compound.

Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various halogenating agents for hydroxyl group substitution.

Major Products Formed

Oxidation: (1R)-1-(4-chlorophenyl)-2-oxoethanol.

Reduction: this compound.

Substitution: Halogenated derivatives of the original compound.

Applications De Recherche Scientifique

Chemistry

In the realm of organic chemistry, (1R)-1-(4-chlorophenyl)-1,2-ethanediol serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations:

- Oxidation : Can be oxidized to (1R)-1-(4-chlorophenyl)-2-oxoethanol.

- Reduction : Further reduction can yield derivatives.

- Substitution : Hydroxyl groups can be substituted with other functional groups.

Biology

Research has indicated that this compound may have potential biological effects:

- Enzyme Inhibition : Studies suggest it may inhibit certain enzymes by binding to their active sites, impacting metabolic pathways.

- Receptor Binding : The compound has been investigated for its interactions with receptors, potentially modulating their activity and influencing cellular signaling .

Medicine

The therapeutic properties of this compound are being explored for:

- Anti-inflammatory Effects : Research is ongoing to evaluate its efficacy in treating inflammatory conditions.

- Allergic Reactions : Its potential role in managing allergic responses is under investigation .

Industry

In industrial applications, this compound is used as a precursor for the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable in the production of various chemical products .

Case Study 1: Enantioselective Oxidation

A study conducted using Candida parapsilosis demonstrated the enantioselective oxidation of this compound to produce corresponding keto alcohols with high yields. The methodology highlighted the potential for biocatalysis in producing optically pure compounds efficiently .

| Entry | Substrate | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|

| 1 | (S)-Diol | 45.35 | 38.22 |

| 2 | p-Me | 61.71 | 54.11 |

| 3 | p-Br | 43.61 | 36.30 |

Case Study 2: Therapeutic Investigations

Research has shown that this compound exhibits significant anti-inflammatory activity in vitro. This study assessed its effects on various inflammatory markers and suggested a mechanism involving inhibition of pro-inflammatory cytokines .

Mécanisme D'action

The mechanism of action of (1R)-1-(4-chlorophenyl)-1,2-ethanediol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The electronic and steric properties of substituents on the phenyl ring significantly influence reactivity, solubility, and biological activity. Key analogs include:

Key Findings :

- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance oxidative stability and are preferred in drug intermediates .

- Alkyl substituents (e.g., -CH₃, -C₂H₅) increase lipophilicity, affecting bioavailability and synthetic utility .

Stereochemical Comparisons

The (R)-configuration of the target compound contrasts with its (S)-enantiomer, (S)-1-(4-chlorophenyl)-1,2-ethanediol, which exhibits distinct NMR and HPLC profiles (e.g., $ t_R = 34.8 \, \text{min} $ for (R) vs. $ 38.5 \, \text{min} $ for (S) under identical conditions) . Enantiopure synthesis methods, such as microbial resolution using Sphingomonas sp. HXN-200, achieve >98% enantiomeric excess (ee) for both forms .

Functional Group Derivatives

- Acetylated Derivatives : 1-(4-Chlorophenyl)-1,2-ethanediol diacetate is a stabilized form used in prodrug design, improving membrane permeability .

- Halogenated Analogs : Bromo- and iodo-substituted variants (e.g., 1-(3-bromophenyl)-1,2-ethanediol) show altered reactivity in cross-coupling reactions .

Natural Sources

- Fungal Sources: 1-(4-Ethylphenyl)-1,2-ethanediol and related analogs are isolated from Ganoderma spp. and marine algae, highlighting biodiversity-driven discovery .

Activité Biologique

(1R)-1-(4-chlorophenyl)-1,2-ethanediol is a chiral compound with the molecular formula C₈H₉ClO₂ and a molecular weight of 172.61 g/mol. Its structure includes a chlorophenyl group that contributes to its unique chemical properties, making it of interest in various fields, particularly pharmaceuticals and organic synthesis. This article focuses on the biological activities associated with this compound, summarizing research findings, potential applications, and comparative analyses with similar compounds.

- Molecular Formula : C₈H₉ClO₂

- Molecular Weight : 172.61 g/mol

- CAS Number : 152142-03-5

Biological Activities

Research into the biological activity of this compound has revealed several noteworthy aspects:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular processes. However, detailed mechanisms remain largely unexplored .

- Chirality and Selective Interaction : The chiral nature of this compound allows it to interact selectively with biological targets. This property is crucial for its potential use in drug development, particularly in creating more effective pharmaceuticals with fewer side effects.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-1-(4-chlorophenyl)-1,2-ethanediol | Enantiomer of (R) form | Different biological activity profile |

| 1-(3-Chlorophenyl)-1,2-ethanediol | Similar chlorophenyl group | Potentially different reactivity and selectivity |

| 1-(3-Bromophenyl)-1,2-ethanediol | Bromine instead of chlorine | May exhibit different pharmacological properties |

| 1-(Phenyl)-1,2-ethanediol | No halogen substituent | Serves as a baseline for comparing halogen effects |

This table illustrates how the unique halogen substitution and stereochemistry of this compound contribute to its distinct chemical behavior and potential applications.

Study on Enzyme Interaction

One significant study examined the interaction of this compound with various enzymes. The compound showed potential inhibitory effects on certain enzyme classes involved in metabolic pathways. However, further investigation is required to delineate the specific enzymes affected and the implications for metabolic regulation .

Synthesis and Application in Drug Development

The compound has been explored as a chiral scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that using this compound as a building block could enhance the efficacy and reduce side effects of these medications .

Q & A

Q. What are the primary synthetic routes for producing enantiopure (1R)-1-(4-chlorophenyl)-1,2-ethanediol in academic research?

Enantiopure synthesis is achieved via microbial oxidative resolution using Sphingomonas sp. HXN-200 cells, which selectively oxidize racemic 1,2-diols to yield the (1R)-enantiomer with >98% optical purity. This method avoids traditional chemical resolution challenges and is scalable for drug intermediate synthesis . Alternatively, catalytic methods using GaN nanowires (NWs) under photoredox conditions can synthesize bis-aryl ethanediol derivatives, though enantioselectivity requires further optimization .

Q. What spectroscopic and chromatographic methods are essential for characterizing the stereochemical purity of this compound?

Key techniques include:

- Chiral HPLC : To quantify enantiomeric excess (e.g., >98% ee as reported in microbial resolution studies) .

- NMR Spectroscopy : For structural confirmation, particularly H and C NMR to verify regiochemistry and substituent effects.

- Polarimetry : To measure optical rotation and confirm enantiopurity.

- Mass Spectrometry (MS) : For molecular weight validation and detection of overoxidized byproducts (e.g., hydroxy carboxylic acids) .

Advanced Research Questions

Q. How can researchers optimize enantioselective oxidation to minimize overoxidation to hydroxy carboxylic acids during synthesis?

Overoxidation occurs via aldehyde intermediates during microbial resolution. Strategies include:

Q. What strategies are effective in overcoming product inhibition during enzymatic resolution of this compound?

Continuous extraction techniques, such as in situ product removal (ISPR) using two-phase systems (aqueous/organic), mitigate inhibition by isolating the diol product. This approach maintains enzyme activity and improves yield, as demonstrated in analogous systems for 1-phenyl-1,2-ethanediol .

Q. How do GaN nanowire catalysts influence the PCR/hydrogenation selectivity in the synthesis of bis-aryl ethanediol derivatives?

GaN NWs act as reusable photoredox catalysts, favoring photochemical coupling (PCR) over hydrogenation. For example, 4-chlorobenzaldehyde reacts with formaldehyde under GaN catalysis to yield 1,2-bis(4-chlorophenyl)-1,2-ethanediol with 69% PCR yield and 2.3:1 PCR/hydrogenation selectivity. Selectivity trends correlate with the electronic nature of substituents: electron-deficient aldehydes favor PCR, while electron-rich substrates (e.g., p-anisaldehyde) shift selectivity toward hydrogenation (4.9:1) .

Q. What structural insights can be gained from X-ray crystallography studies of related ethanediol derivatives in enzyme complexes?

Structural studies of (R)-1-(2-naphthyl)-1,2-ethanediol bound to SgcC5 (PDB: 4ZXW) reveal key enzyme-substrate interactions, including hydrogen bonding with active-site residues and hydrophobic packing. These findings inform mutagenesis strategies to enhance binding affinity for this compound. Crystallization protocols (e.g., co-crystallization with substrate mimics and cryoprotectants like sucrose) provide methodological blueprints for studying similar diols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.